molecular formula C3H7N7 B14714692 6-Hydrazinyl-1,3,5-triazine-2,4-diamine CAS No. 10409-76-4

6-Hydrazinyl-1,3,5-triazine-2,4-diamine

Cat. No.: B14714692
CAS No.: 10409-76-4
M. Wt: 141.14 g/mol
InChI Key: DOKVLJLABBCKOJ-UHFFFAOYSA-N
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Description

6-Hydrazinyl-1,3,5-triazine-2,4-diamine is a triazine derivative featuring a hydrazinyl group (-NH-NH₂) at position 6 and amino groups (-NH₂) at positions 2 and 4.

Properties

CAS No.

10409-76-4

Molecular Formula

C3H7N7

Molecular Weight

141.14 g/mol

IUPAC Name

6-hydrazinyl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C3H7N7/c4-1-7-2(5)9-3(8-1)10-6/h6H2,(H5,4,5,7,8,9,10)

InChI Key

DOKVLJLABBCKOJ-UHFFFAOYSA-N

Canonical SMILES

C1(=NC(=NC(=N1)NN)N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydrazinyl-1,3,5-triazine-2,4-diamine typically involves the reaction of cyanoguanidine with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or water. The product is then purified by recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

6-Hydrazinyl-1,3,5-triazine-2,4-diamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted triazine derivatives, which can have different functional groups attached to the triazine ring .

Scientific Research Applications

6-Hydrazinyl-1,3,5-triazine-2,4-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Hydrazinyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of metabolic pathways and cellular processes, making it a potential candidate for therapeutic applications .

Comparison with Similar Compounds

Substituent-Driven Functional Differences

Triazine derivatives are highly tunable, with substituents dictating their physicochemical and biological properties. Below is a comparative analysis based on substituent variations:

6-Methyl-1,3,5-triazine-2,4-diamine
  • Substituents : Methyl group at position 5.
  • Key Properties :
    • Exhibits stability and moderate hydrophobicity due to the methyl group .
    • Used in industrial applications, including resins and coatings, owing to its robust thermal stability .
  • Contrast with Target : The methyl group reduces polarity compared to the hydrazinyl group, likely limiting hydrogen-bonding interactions critical for biological targeting.
6-Chloro Derivatives (e.g., Terbuthylazine, Simazine)
  • Substituents: Chloro group at position 6, with alkylamino groups (e.g., ethyl, tert-butyl).
  • Key Properties :
    • Terbuthylazine (6-chloro-N²-ethyl-N⁴-tert-butyl-1,3,5-triazine-2,4-diamine) has lower water solubility and higher soil retention than atrazine, reducing aquatic toxicity .
    • Simazine (6-chloro-N²,N⁴-diethyl-1,3,5-triazine-2,4-diamine) acts as a herbicide, targeting photosynthetic pathways .
  • Contrast with Target : Chloro derivatives are environmentally persistent and toxic, whereas the hydrazinyl group may offer biodegradability but requires toxicity evaluation.
N²,6-Diaryl-1,3,5-triazine-2,4-diamines
  • Substituents : Aromatic groups at positions 6 and N².
  • Key Properties :
    • Exhibit antiproliferative activity against breast cancer cells (e.g., MDA-MB231, MCF-7) via interactions with cellular targets .
    • Bulky aryl groups enhance hydrophobic binding in enzyme pockets, improving efficacy .
  • Contrast with Target : The hydrazinyl group’s smaller size and polarity may limit hydrophobic interactions but enable unique reactivity (e.g., chelation, nucleophilic substitution).
6-Pyrrolidin-1-yl-1,3,5-triazine-2,4-diamine
  • Substituents : Pyrrolidinyl group at position 6.
  • Key Properties :
    • Demonstrated antimicrobial activity, likely due to the heterocyclic substituent enhancing membrane penetration .
  • Contrast with Target : The hydrazinyl group’s NH-NH₂ moiety may offer different modes of action, such as radical scavenging or metal coordination.

Mechanistic and Structural Insights

  • Electronic Effects : The hydrazinyl group’s electron-donating nature may increase ring electron density, altering reactivity compared to electron-withdrawing substituents (e.g., chloro) .
  • Degradation Pathways : Unlike chloro-triazines, which degrade into toxic metabolites (e.g., DEA, DACT) , hydrazinyl derivatives may follow distinct pathways, reducing environmental persistence.

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